molecular formula C15H22N2O B14235262 Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- CAS No. 613660-27-8

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-

Cat. No.: B14235262
CAS No.: 613660-27-8
M. Wt: 246.35 g/mol
InChI Key: IIMDJOFPDZHDQZ-UHFFFAOYSA-N
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Description

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- is a heterocyclic organic compound that features a piperidine ring substituted with a 6-methyl-3-pyridinyl carbonyl group and a propyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in pharmaceuticals, agrochemicals, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves the construction of the piperidine ring via cycloaddition methods. One common approach is the [3+3] cycloaddition, which has been utilized extensively for the synthesis of piperidine derivatives . Another method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine. This process is carried out under high pressure and temperature conditions, using catalysts such as molybdenum disulfide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different substitution pattern.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

613660-27-8

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(6-methylpyridin-3-yl)-(4-propylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H22N2O/c1-3-4-13-7-9-17(10-8-13)15(18)14-6-5-12(2)16-11-14/h5-6,11,13H,3-4,7-10H2,1-2H3

InChI Key

IIMDJOFPDZHDQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCN(CC1)C(=O)C2=CN=C(C=C2)C

Origin of Product

United States

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